molecular formula C11H11F3N2S B13410718 2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- CAS No. 72239-33-9

2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)-

Cat. No.: B13410718
CAS No.: 72239-33-9
M. Wt: 260.28 g/mol
InChI Key: NXFOBXJAZZAGPB-UHFFFAOYSA-N
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Description

2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazoline family, which is known for its diverse applications in organic synthesis and catalysis . The presence of the trifluoromethylbenzyl group enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- typically involves the reaction of thioamides with α-halo ketones or aldehydes. One common method is the cyclization of N-(m-trifluoromethylbenzyl)thiourea with α-halo ketones under basic conditions . The reaction is usually carried out in polar solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazoline derivatives

Mechanism of Action

The mechanism of action of 2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazoline, 2-((m-trifluoromethylbenzyl)amino)- is unique due to the presence of the trifluoromethylbenzyl group, which enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and catalysts .

Properties

CAS No.

72239-33-9

Molecular Formula

C11H11F3N2S

Molecular Weight

260.28 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11F3N2S/c12-11(13,14)9-3-1-2-8(6-9)7-16-10-15-4-5-17-10/h1-3,6H,4-5,7H2,(H,15,16)

InChI Key

NXFOBXJAZZAGPB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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